molecular formula C10H10N2OS B14708972 2-Imino-3-phenyl-1,3-thiazinan-4-one CAS No. 22724-14-7

2-Imino-3-phenyl-1,3-thiazinan-4-one

Cat. No.: B14708972
CAS No.: 22724-14-7
M. Wt: 206.27 g/mol
InChI Key: PUZJWYWPYWTMEM-UHFFFAOYSA-N
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Description

2-Imino-3-phenyl-1,3-thiazinan-4-one is a heterocyclic compound that has garnered significant interest due to its potential biological and medicinal applications. This compound features a six-membered ring containing nitrogen and sulfur atoms, which are crucial for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-phenyl-1,3-thiazinan-4-one typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired product with high yield and efficiency . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of organic electrochemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route involving electrogenerated bases suggests potential for industrial application. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-phenyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazine compounds .

Mechanism of Action

The mechanism of action of 2-Imino-3-phenyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, it binds to the CB1 cannabinoid receptor and 11 βHSD1 enzyme, inhibiting their activity. This inhibition can modulate various biological pathways, including those involved in metabolic regulation and neurological function . Molecular docking and dynamics simulations have provided insights into the binding interactions and stability of the compound within these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-3-phenyl-1,3-thiazinan-4-one stands out due to its specific inhibitory effects on CB1 and 11 βHSD1, which are not commonly targeted by other similar compounds. This unique mechanism of action makes it a promising candidate for developing new therapeutic agents for metabolic and neurological disorders .

Properties

CAS No.

22724-14-7

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-imino-3-phenyl-1,3-thiazinan-4-one

InChI

InChI=1S/C10H10N2OS/c11-10-12(9(13)6-7-14-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2

InChI Key

PUZJWYWPYWTMEM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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